6-Chloro-3-hydrazinyl-4-methylpyridazine
Overview
Description
The compound 6-Chloro-3-hydrazinyl-4-methylpyridazine is a heterocyclic compound that has shown significant importance in medicinal chemistry due to its potential pharmaceutical applications. Heterocyclic compounds like pyridazine analogs are often key intermediates in the synthesis of various drugs, including pesticides and antiviral medications .
Synthesis Analysis
The synthesis of related pyridazine compounds typically involves multiple steps, including cyclization, dehydrogenation, substitution, and oxidation reactions. For instance, 3-chloro-5-methylpyridazine, an important intermediate, is synthesized from citraconic anhydride through a four-step process that includes chlorination, substitution, and oxidation reactions, with a total yield of 27% . Similarly, 3-chloro-4-methylpyridazine is produced through a four-step synthesis with a total yield of 30%, indicating the practicality of these methods for industrial production .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of 3-bromo-6-methylpyridazine was characterized by 1H NMR and MS-ESI . X-ray diffraction (XRD) techniques are also employed to confirm the crystalline structure of synthesized compounds, as seen with a compound closely related to 6-Chloro-3-hydrazinyl-4-methylpyridazine, which crystallized in the monoclinic crystal system .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridazine derivatives often include the use of hydrazine hydrate, chlorination agents, and various catalysts. For instance, the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine involved treating an acetic acid derivative with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to achieve the final compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can be explored through density functional theory (DFT) calculations, which help in understanding the harmony between theoretical and experimental values. The HOMO-LUMO energy gap and global reactivity descriptors are determined to predict the chemical behavior of the compounds. Intermolecular interactions, such as hydrogen bonds and halogen interactions, play a significant role in the stability and reactivity of these compounds. Hirshfeld surface analysis and energy frameworks are used to study the packing of molecules and the different intermolecular interaction energies .
Scientific Research Applications
Structural and Crystallographic Studies
6-Chloro-3-hydrazinyl-4-methylpyridazine has been a subject of interest in structural and crystallographic studies. For example, Ather et al. (2010) analyzed the structure of a related compound, focusing on the planarity of the chloro-hydrazinylpyridazine unit and its orientation relative to other groups in the molecule, which is significant in understanding its chemical behavior and potential applications in material science (Ather, Tahir, Khan, & Athar, 2010).
Synthesis and Functionalization
Research has been conducted on the synthesis methods and functionalization of compounds related to 6-Chloro-3-hydrazinyl-4-methylpyridazine. For instance, Shao-juan (2012) introduced a synthesis method for 3-chloro-4-methylpyridazine, highlighting its importance as an intermediate in pesticides and anti-viral drugs (Shao-juan, 2012). Additionally, Flefel et al. (2018) synthesized novel pyridine derivatives starting from a compound structurally similar to 6-Chloro-3-hydrazinyl-4-methylpyridazine, demonstrating the versatility of such compounds in creating new chemical entities (Flefel et al., 2018).
Application in Antiviral Research
There has been exploration into the antiviral potential of compounds derived from 6-Chloro-3-hydrazinyl-4-methylpyridazine. A study by Flefel et al. (2017) synthesized derivatives and evaluated their activity against hepatitis A virus, demonstrating the role such compounds can play in the development of new antiviral agents (Flefel et al., 2017).
Material Science and Molecular Docking
The compound and its derivatives have applications in material science and molecular docking studies. For example, Sallam et al. (2021) synthesized a derivative and performed structure analysis, DFT calculations, and energy framework studies, which are crucial in the development of materials with specific electronic and chemical properties (Sallam et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(6-chloro-4-methylpyridazin-3-yl)hydrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-2-4(6)9-10-5(3)8-7/h2H,7H2,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJLPZSASYBIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466060 | |
Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-hydrazinyl-4-methylpyridazine | |
CAS RN |
66530-55-0 | |
Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.